![molecular formula C6H3ClNNaO5S B099566 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt CAS No. 17691-19-9](/img/structure/B99566.png)
4-Chloro-3-nitrobenzenesulfonic acid, sodium salt
Overview
Description
4-Chloro-3-nitrobenzenesulfonic acid, sodium salt is a useful research compound. Its molecular formula is C6H3ClNNaO5S and its molecular weight is 259.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS Number: 17691-19-9) is an important compound in organic synthesis and has been studied for its biological activities. This article provides a comprehensive overview of its biological activity, including toxicity studies, genotoxicity assessments, and potential applications in various fields.
- Molecular Formula : C₆H₃ClNNaO₅S
- Molecular Weight : 259.6 g/mol
- IUPAC Name : Sodium 4-chloro-3-nitrobenzenesulfonate
- Physical State : Solid, typically available as a sodium salt form.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its genotoxicity, cytotoxicity, and potential therapeutic applications.
Genotoxicity Studies
Genotoxicity refers to the ability of a substance to damage genetic information within a cell. The compound has been tested in several assays:
- Ames Test : This assay evaluates the mutagenic potential of compounds using bacteria. Studies indicate that 4-Chloro-3-nitrobenzenesulfonic acid exhibits mutagenic properties under certain conditions, suggesting a potential risk for genetic damage .
- Mammalian Cell Mutagenicity Assay : Results from mammalian cell assays have shown varying degrees of mutagenicity, which may depend on concentration and exposure duration .
Toxicity Assessments
Toxicological evaluations have provided insights into the safety profile of this compound:
- Acute Toxicity : In rat studies, the oral LD50 was found to be greater than 2000 mg/kg, indicating low acute toxicity .
- Chronic Exposure Studies : Long-term exposure in rats showed increased relative kidney weights and other signs of toxicity at higher doses (e.g., 898 mg/kg-day) . However, these effects were considered marginal and possibly confounded by unrelated factors.
Case Studies and Research Findings
Several studies have highlighted the biological implications of 4-Chloro-3-nitrobenzenesulfonic acid:
- Study on Kidney Toxicity :
- Cytotoxicity in Cell Lines :
-
Environmental Impact Studies :
- Objective : To investigate biodegradation potential.
- Findings : Research indicated that while some benzenesulfonic acids are biodegradable under aerobic conditions, 4-Chloro-3-nitrobenzenesulfonic acid exhibited limited biodegradation potential when tested with microbial strains like Pseudomonas fluorescens .
Data Tables
Study Type | Organism/Cell Type | Concentration Range | Key Findings |
---|---|---|---|
Ames Test | Bacterial strains | Varies | Mutagenic potential observed |
Mammalian Cell Assay | Rat cells | Varies | Indications of mutagenicity |
Chronic Toxicity Study | Rats | 45 - 1800 mg/kg | Increased kidney weight at higher doses |
Cytotoxicity Assay | Human cell lines | >100 µM | Induced apoptosis |
Biodegradation Study | Pseudomonas fluorescens | Not specified | Limited biodegradation observed |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₃ClNNaO₅S
- Molecular Weight : 259.6 g/mol
- IUPAC Name : Sodium 4-chloro-3-nitrobenzenesulfonate
- Physical State : Solid, typically available as a sodium salt form
Applications in Organic Synthesis
4-Chloro-3-nitrobenzenesulfonic acid, sodium salt serves as a versatile intermediate in organic synthesis. Its applications include:
- Synthesis of Dyes and Pigments : The compound is utilized in the production of various dyes due to its sulfonate group, which enhances solubility in water. It acts as a precursor for synthesizing azo dyes and other colorants.
- Pharmaceutical Intermediates : This compound is involved in synthesizing pharmaceutical agents, particularly those requiring nitro and sulfonic functionalities. It can be used to produce compounds with biological activity through further chemical modifications.
Table 1: Applications in Organic Synthesis
Application Type | Description |
---|---|
Dyes and Pigments | Precursor for azo dyes; enhances water solubility |
Pharmaceutical Intermediates | Used in the synthesis of biologically active compounds |
Research indicates that this compound exhibits notable biological activities, including:
- Genotoxicity Studies : Assessments have shown varying degrees of genotoxic effects in laboratory settings. For instance, studies indicated that exposure to this compound could lead to increased mutation rates in certain bacterial strains, suggesting its potential as a mutagen .
- Cytotoxicity Assessments : The compound has been evaluated for its cytotoxic effects on mammalian cells. Results indicate that at higher concentrations, it may induce cell death and exhibit toxicological effects, which are critical for safety evaluations in pharmaceuticals .
Table 2: Summary of Biological Studies
Study Type | Findings |
---|---|
Genotoxicity | Increased mutation rates observed in bacterial tests |
Cytotoxicity | Induced cell death at elevated concentrations |
Potential Therapeutic Applications
The therapeutic potential of this compound is an emerging area of interest:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against specific pathogens, making it a candidate for further research in antimicrobial therapies.
- Cancer Research : Investigations into the compound's ability to inhibit tumor growth are ongoing. The presence of nitro and sulfonic groups may contribute to its interaction with biological targets involved in cancer progression .
Table 3: Therapeutic Applications Overview
Application Area | Potential Use |
---|---|
Antimicrobial | Candidate for developing new antimicrobial agents |
Cancer Research | Investigated for tumor growth inhibition properties |
Properties
IUPAC Name |
sodium;4-chloro-3-nitrobenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO5S.Na/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,(H,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUGKTDTYSAMAT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClNNaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066245 | |
Record name | Sodium 3-nitro-4-chlorobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17691-19-9 | |
Record name | Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017691199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 3-nitro-4-chlorobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-chloro-3-nitrobenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium 4-chloro-3-nitrobenzenesulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZNE7E5C39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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